N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

Physicochemical Properties Metabolic Stability Halogen SAR

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide (CAS 1797285-17-6) is a synthetic small molecule belonging to the 4-substituted piperidine class. It incorporates a 3-cyanopyridin-2-yl head group, a piperidine linker, and a terminal 2-fluorophenoxy acetamide tail.

Molecular Formula C20H21FN4O2
Molecular Weight 368.412
CAS No. 1797285-17-6
Cat. No. B2639840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide
CAS1797285-17-6
Molecular FormulaC20H21FN4O2
Molecular Weight368.412
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3=C(C=CC=N3)C#N
InChIInChI=1S/C20H21FN4O2/c21-17-5-1-2-6-18(17)27-14-19(26)24-13-15-7-10-25(11-8-15)20-16(12-22)4-3-9-23-20/h1-6,9,15H,7-8,10-11,13-14H2,(H,24,26)
InChIKeyJEWPCOYOFOIGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide (CAS 1797285-17-6): Structural Overview for Specialist Procurement


N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide (CAS 1797285-17-6) is a synthetic small molecule belonging to the 4-substituted piperidine class. It incorporates a 3-cyanopyridin-2-yl head group, a piperidine linker, and a terminal 2-fluorophenoxy acetamide tail . This chemotype has been explored in programs targeting Nicotinamide Phosphoribosyltransferase (NAMPT) and chemokine receptors such as CXCR3, where the 3-cyanopyridin-2-yl group is critical for binding affinity [1]. The compound's specific substitution pattern—particularly the ortho-fluoro phenoxy moiety—distinguishes it from close-in analogs and directly impacts its physicochemical and pharmacological profile.

Why 4-Substituted Piperidine Analogs Cannot Substitute for CAS 1797285-17-6 in Defined Research Contexts


Compounds within the 4-substituted piperidine class are not interchangeable due to steep structure-activity relationships (SAR) at the acetamide terminus. Even minor modifications—such as replacing the 2-fluorophenoxy with a 4-chlorophenoxy or a benzoxazol-3(2H)-yl group—produce compounds with distinct biological target profiles (e.g., NAMPT inhibition vs. CXCR3 negative allosteric modulation) and divergent ADME behaviors [1]. The ortho-fluoro substitution on the phenyl ring uniquely balances lipophilicity (cLogP ~3.5) and electron-withdrawing character, influencing both metabolic stability and target engagement kinetics [2]. Procuring a generic analog without these specific structural features introduces unverified pharmacological liabilities and compromises experimental reproducibility in target-engagement studies.

Quantitative Differentiation Guide for N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide Versus Closest Analogues


Ortho-Fluoro vs. Para-Chloro Phenoxy: Differential Impact on Lipophilicity and Predicted Metabolic Stability

Replacing the 2-fluorophenoxy group in the target compound with a 4-chlorophenoxy group (as in structural analog 2-(4-chlorophenoxy)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acetamide) increases both calculated lipophilicity and molecular weight, which typically translates to higher metabolic turnover and altered tissue distribution [1]. The target compound's ortho-fluoro retains a lower cLogP while maintaining favorable halogen bonding geometry at the binding site.

Physicochemical Properties Metabolic Stability Halogen SAR

Specificity in Chemokine Receptor Modulation: CXCR3 Negative Allosteric Modulation vs. NAMPT Inhibition

While the core scaffold supports both NAMPT inhibition (see Patent US9676721 [1]) and CXCR3 negative allosteric modulation, the specific amide tail determines target preference. The 2-oxobenzo[d]oxazol analog (CAS 2034238-24-7) is confirmed as a CXCR3 negative allosteric modulator . The target compound, bearing a 2-fluorophenoxy tail, is projected to have weaker affinity for CXCR3, potentially shifting its activity profile toward NAMPT inhibition. However, no direct head-to-head NAMPT IC50 data are publicly available for the target compound relative to GNE-617 (NAMPT IC50 = 5 nM).

Target Selectivity Allosteric Modulation NAMPT CXCR3

Hydrogen Bonding Capacity: Amide Linker vs. Thiophene or Phenoxypropanamide Analogs

The secondary amide linker in the target molecule provides both a hydrogen bond donor and acceptor, crucial for interaction with the target protein active site. Analogs such as N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-phenoxypropanamide replace this amide with an ester or extended alkyl chain, disrupting the H-bond network and significantly reducing potency in biochemical assays.

Hydrogen Bonding SAR Amide Modifications

Synthesis Complexity and Scalability for In-House vs. Commercial Sourcing

The target compound requires a multi-step synthesis involving sequential alkylation of the piperidine ring with 2-chloro-3-cyanopyridine, followed by reductive amination and coupling with 2-fluorophenoxyacetic acid [1]. This is synthetically more demanding than the simple alkylation needed for analog 2-(4-chlorophenoxy)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acetamide. Consequently, the target compound is typically sourced from specialist custom synthesis providers at a premium, while the 4-chloro analog is more readily available.

Synthetic Feasibility Cost of Goods Procurement

Best-Fit Research and Industrial Application Scenarios for N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide


Chemical Probe Development for NAMPT-Dependent Oncology Programs

When an optimized NAMPT inhibitor with reduced CYP3A4 time-dependent inhibition (TDI) liabilities is needed, the ortho-fluorophenoxy acetamide tail may offer advantages over earlier leads such as GNE-617 . The 3-cyanopyridin-2-yl group retains anchoring to the NAMPT active site, while the 2-fluorophenoxy amide tail can be leveraged to fine-tune metabolic stability and aqueous solubility relative to the 4-chlorophenoxy analog [1]. This compound serves as a key chemical tool for in vitro depletion studies of NAD+ in NAPRT1-deficient cell lines, such as HepG2 and A549, where NAD+ reduction EC50 values should be determined empirically. Procurement of this specific compound is warranted when an NAMPT inhibitor with a distinct SAR profile from FK866 and GNE-617 is required to probe resistance mechanisms in xenograft models.

Investigating Biased Signaling at Chemokine Receptors

The scaffold is known to produce biased negative allosteric modulators of CXCR3 when the amide tail is optimized (e.g., BD103, BD064) [1]. The target compound, with its unique 2-fluorophenoxy acetamide tail, provides a novel probe to dissect whether the halogen position and geometry alter the bias toward G protein versus β-arrestin signaling in CXCR3 or other chemokine receptors. It is ideally suited for use in β-arrestin recruitment assays (e.g., PathHunter) or G protein activation assays (e.g., BRET-based sensors) to expand the biased signaling SAR landscape. Researchers should prioritize this compound over the 2-oxobenzo[d]oxazol analog when the goal is to map the tolerance of the allosteric pocket for ortho-substituted aromatic ethers.

Structure-Activity Relationship (SAR) Expansion for CNS-Penetrant Piperidine Chemotypes

The combination of a 3-cyanopyridine (a known CNS multiparameter optimization motif) with a fluorophenoxy acetamide tail makes this compound a candidate for CNS drug discovery libraries. Its logP (~3.5) and low molecular weight (<370 Da) fall within favorable ranges for blood-brain barrier penetration . As a fragment or lead-like molecule, it can be used to generate CNS SAR datasets for target families such as NAMPT in neuro-oncology or neuroinflammatory chemokine receptors. Direct procurement of this specific compound is necessary when building a focused compound set designed to explore ortho-fluoro SAR determinants in CNS pharmacology, as alternative halogen substitutions (4-Cl, 4-Br) would confound the lipophilicity and metabolic stability readouts.

Custom Synthesis Starter Material for Photoaffinity Probes

Given that the 3-cyanopyridin-2-yl piperidine motif has been successfully incorporated into a diazirine-containing photoaffinity probe for CXCR3 [1], the target compound can serve as a synthetic intermediate for developing analogous probes. The 2-fluorophenoxy group can be further derivatized to introduce a photoreactive group (diazirine or benzophenone) for covalent target capture. Its ortho-fluoro substitution may also be exploited for ¹⁸F radiolabeling to create PET tracers for imaging NAMPT or CXCR3 expression in vivo. Procurement of this compound is critical when the objective is to generate a probe that retains the precise halogen-bonding interactions required for target recognition, which cannot be achieved using the 4-chloro or 2-oxobenzo[d]oxazol precursors.

Quote Request

Request a Quote for N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.